molecular formula C16H22ClNO B12604298 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride CAS No. 898548-91-9

6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride

Katalognummer: B12604298
CAS-Nummer: 898548-91-9
Molekulargewicht: 279.80 g/mol
InChI-Schlüssel: QNHVDPWOZALEBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring substituted with a dimethylamino group and a butan-2-yl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride typically involves multiple steps. One common method involves the reaction of naphthalen-2-ol with 4-(dimethylamino)butan-2-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as column chromatography to isolate the desired product from by-products and impurities .

Analyse Chemischer Reaktionen

Types of Reactions

6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

CAS-Nummer

898548-91-9

Molekularformel

C16H22ClNO

Molekulargewicht

279.80 g/mol

IUPAC-Name

6-[4-(dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride

InChI

InChI=1S/C16H21NO.ClH/c1-12(8-9-17(2)3)13-4-5-15-11-16(18)7-6-14(15)10-13;/h4-7,10-12,18H,8-9H2,1-3H3;1H

InChI-Schlüssel

QNHVDPWOZALEBI-UHFFFAOYSA-N

Kanonische SMILES

CC(CCN(C)C)C1=CC2=C(C=C1)C=C(C=C2)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.